molecular formula C16H23N5O5 B3011383 ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate CAS No. 573950-86-4

ethyl [1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetate

Cat. No.: B3011383
CAS No.: 573950-86-4
M. Wt: 365.39
InChI Key: WYOZRRPAKLQHIC-UHFFFAOYSA-N
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Description

The compound contains a purine ring which is a fundamental structure in many biological molecules like DNA and RNA. It also has a morpholine ring, which is found in many drugs due to its ability to increase solubility and bioavailability .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the purine and morpholine rings. The exact structure would need to be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The compound likely undergoes reactions typical for purines and morpholines. For example, the purine ring might undergo substitution reactions, while the morpholine ring might participate in reactions with acids or bases .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with morpholine rings have good solubility in water and organic solvents .

Scientific Research Applications

Crystallization and Structure Analysis

  • The compound has been utilized in the crystallization and structural analysis of related chemical entities. For instance, a study focused on synthesizing and crystallizing similar compounds from ethyl acetate, examining their crystal structures and hydrogen bonding patterns (Carvalho, Emmerling, & Schneider, 2007).

Antifungal Applications

  • Derivatives of this compound have been identified as potential antifungal agents. Research has shown effectiveness against various Candida species and other fungi, highlighting the compound's role in antifungal drug development (Bardiot et al., 2015).

Bronchodilating Activity

  • Studies indicate that some ester derivatives of dimethylxanthines, which include similar compounds, exhibit bronchodilating effects. This is particularly relevant in the context of treating respiratory conditions like asthma (Peikov et al., 1995).

Enzymatic Synthesis Applications

  • The compound has been used in the chemoenzymatic synthesis of medically significant molecules. For instance, its derivatives have been involved in synthesizing the HMG-CoA reductase inhibitor Rosuvastatin, highlighting its role in drug synthesis (Ramesh et al., 2017).

Heterocyclic Scaffold Synthesis

  • It has also been used as a designer substrate in synthesizing important heterocyclic scaffolds, demonstrating its utility in creating valuable chemical building blocks (Pandey, Gaikwad, & Gadre, 2012).

Inhibitory Activity in Biosynthesis

  • Research has explored its derivatives as potential inhibitors in the biosynthesis of adenosine monophosphate (AMP), a critical molecule in many biological processes (Wanner, Hageman, Koomen, & Pandit, 1978).

Antioxidative and Anti-Inflammatory Properties

  • A study on the antioxidative and anti-inflammatory properties of similar compounds found significant activities, relevant in the context of inflammatory diseases and oxidative stress (Makkar & Chakraborty, 2018).

Synthesis of Novel Ring Systems

  • The compound is instrumental in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, contributing to the expansion of chemical libraries (Hesek & Rybár, 1994).

Future Directions

Future research could focus on determining the exact properties and potential uses of this compound. This could include testing its biological activity, optimizing its synthesis, and studying its behavior in the body .

Properties

IUPAC Name

ethyl 2-[1,3-dimethyl-8-(morpholin-4-ylmethyl)-2,6-dioxopurin-7-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O5/c1-4-26-12(22)10-21-11(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(3)16(24)18(14)2/h4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOZRRPAKLQHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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